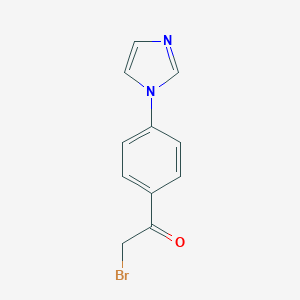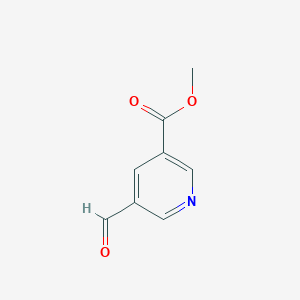
2-bromo-2,3-dihydro-1H-indène
Vue d'ensemble
Description
2-Bromo-2,3-dihydro-1H-indene is an organic compound with the molecular formula C9H9Br. It is a colorless to pale-yellow solid or liquid, depending on its purity and storage conditions. This compound is part of the indene family, which is known for its aromatic properties and applications in various chemical reactions.
Applications De Recherche Scientifique
2-Bromo-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
Target of Action
Indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors could potentially serve as targets for 2-bromo-2,3-dihydro-1H-indene.
Mode of Action
It’s known that the photoreaction of similar compounds occurs through β-cleavage, where homolytic cleavage of the c2–br bond occurs preferentially . This leads to the formation of resonance-stabilized free radicals, which can interact with other molecules or structures within the cell .
Biochemical Pathways
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-bromo-2,3-dihydro-1H-indene may influence a variety of biochemical pathways.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in a dry environment between 2-8°c . These properties may affect its bioavailability and pharmacokinetics.
Result of Action
The generation of free radicals during its photoreaction suggests that it could potentially induce oxidative stress or other radical-mediated cellular responses .
Action Environment
The action of 2-bromo-2,3-dihydro-1H-indene can be influenced by environmental factors such as light and solvent type . For instance, its photoreaction is known to yield different products depending on the solvent employed . Furthermore, its stability may be affected by temperature and humidity, as suggested by its storage recommendations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-2,3-dihydro-1H-indene can be synthesized through several methods. One common method involves the bromination of 2,3-dihydro-1H-indene using bromine or a bromine source such as hydrogen bromide and potassium bromate. The reaction typically occurs in an organic solvent like dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination .
Industrial Production Methods
In industrial settings, the production of 2-bromo-2,3-dihydro-1H-indene often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The bromination process is optimized by controlling the concentration of reactants, temperature, and reaction time. This method ensures high purity and scalability for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of 2,3-dihydro-1H-indene by removing the bromine atom.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: 2-Hydroxy-2,3-dihydro-1H-indene, 2-Amino-2,3-dihydro-1H-indene.
Oxidation: 2-Bromo-1-indanone.
Reduction: 2,3-Dihydro-1H-indene.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-2,3-dihydro-1H-indene: Similar structure but with a chlorine atom instead of bromine.
2-Fluoro-2,3-dihydro-1H-indene: Contains a fluorine atom, leading to different reactivity and applications.
2-Iodo-2,3-dihydro-1H-indene: Iodine substitution results in distinct chemical properties and uses.
Uniqueness
2-Bromo-2,3-dihydro-1H-indene is unique due to its specific reactivity profile, which is influenced by the bromine atom. This makes it particularly useful in certain synthetic applications where bromine’s reactivity is advantageous. Its versatility in undergoing various chemical reactions also sets it apart from other similar compounds .
Propriétés
IUPAC Name |
2-bromo-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYDCTAPNKFTRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450055 | |
| Record name | 2-BROMOINDAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17623-96-0 | |
| Record name | 2-BROMOINDAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-2,3-dihydro-1H-indene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















